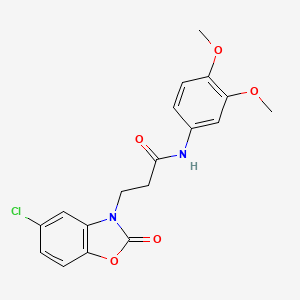![molecular formula C13H9FN4O B11473884 1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B11473884.png)
1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a fluorophenoxy group attached to the phenyl ring, which is further connected to the tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(2-fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-fluorophenol, undergoes nitration to form 2-fluoronitrobenzene. This intermediate is then reduced to 2-fluoroaniline.
Diazotization and Coupling: The 2-fluoroaniline is diazotized and coupled with phenol to form 2-fluorophenoxybenzene.
Formation of Tetrazole Ring: The final step involves the reaction of 2-fluorophenoxybenzene with sodium azide under acidic conditions to form the tetrazole ring, resulting in 1-[4-(2-fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[4-(2-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[4-(2-fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide:
4-(4-Fluorophenoxy)benzaldehyde semicarbazone: Known for its state-dependent sodium channel blocking properties.
The uniqueness of 1-[4-(2-fluorophenoxy)phenyl]-1H-1,2,3,4-tetrazole lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9FN4O |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C13H9FN4O/c14-12-3-1-2-4-13(12)19-11-7-5-10(6-8-11)18-9-15-16-17-18/h1-9H |
InChI Key |
ZCCHRRKNOYCLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N3C=NN=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide](/img/structure/B11473810.png)
![methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11473818.png)
![N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11473819.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473822.png)
![4-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11473828.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11473832.png)
![4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11473839.png)
![N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11473845.png)
![3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B11473846.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11473854.png)
![Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11473860.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11473865.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11473878.png)

